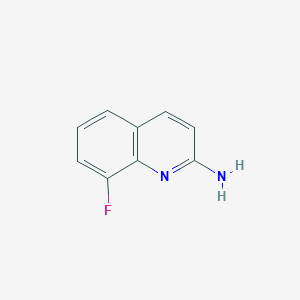

8-Fluoroquinolin-2-amine

Description

Significance of Quinoline (B57606) Derivatives as Privileged Scaffolds in Bioactive Compound Design

The quinoline ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design of bioactive compounds. arkat-usa.orgnih.govresearchgate.net Its structural rigidity, combined with the presence of a nitrogen atom, provides a unique three-dimensional arrangement that can effectively interact with a multitude of biological targets. This has led to the classification of the quinoline nucleus as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. researchgate.netasm.org

The versatility of the quinoline scaffold is evident in the wide array of pharmacological activities exhibited by its derivatives, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. arkat-usa.orgresearchgate.net The ability to introduce a variety of substituents at different positions on the quinoline ring allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. arkat-usa.org This adaptability has made quinoline and its derivatives a central focus in drug discovery research, with numerous quinoline-based drugs having been successfully developed and commercialized. arkat-usa.org

The Strategic Role of Fluorine Substitution in Modulating Pharmacological Profiles

The introduction of fluorine into drug candidates is a widely employed and highly effective strategy in medicinal chemistry to enhance a molecule's pharmacological profile. vulcanchem.comsmolecule.comvulcanchem.com The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, binding affinity, and bioavailability. vulcanchem.comvulcanchem.comrsc.org

Overview of Aminoquinoline Analogues in Contemporary Drug Discovery Efforts

Aminoquinolines, quinoline derivatives bearing an amino group, represent a particularly important class of compounds in drug discovery. The amino group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. Historically, 4-aminoquinolines like chloroquine (B1663885) have been pivotal in the treatment of malaria. nih.govnih.gov However, the emergence of drug resistance has necessitated the development of new aminoquinoline analogues with improved efficacy against resistant strains. nih.govnih.gov

Contemporary research on aminoquinolines extends far beyond antimalarial applications. These compounds are being investigated for a wide range of therapeutic uses, including as anticancer agents, antibacterial drugs, and inhibitors of various enzymes. smolecule.comnih.gov For instance, certain 2-aminoquinoline (B145021) derivatives have shown potent and selective inhibition of neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases. nih.gov The position of the amino group on the quinoline ring, as well as the nature of its substituents, plays a crucial role in determining the biological activity and selectivity of the analogue.

Research Imperatives and Strategic Objectives for Investigating 8-Fluoroquinolin-2-amine Analogues

The specific scaffold of this compound presents a compelling case for focused research and development. The combination of the privileged quinoline core, the strategic placement of a fluorine atom at the 8-position, and an amino group at the 2-position suggests a high potential for novel biological activity. The fluorine at C-8 can influence the electronic properties of the entire ring system and may enhance binding to target proteins, while the 2-amino group provides a key interaction point. nih.gov

The primary research imperative is to systematically synthesize and evaluate a library of this compound analogues to explore their therapeutic potential across various disease areas. Key strategic objectives include:

Elucidation of Structure-Activity Relationships (SAR): Investigating how different substituents on the amino group and the quinoline ring affect biological activity. This will guide the design of more potent and selective compounds.

Identification of Novel Biological Targets: Screening analogues against a wide range of biological targets, including kinases, proteases, and receptors, to uncover new therapeutic applications.

Development of Novel Antimicrobial and Anticancer Agents: Given the known activities of related quinoline derivatives, a focused effort to evaluate this compound analogues for their potential as new treatments for infectious diseases and cancer is warranted. smolecule.comsmolecule.com

Optimization of Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the drug-like properties of lead compounds.

The exploration of this compound and its derivatives holds the promise of yielding novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs in a variety of therapeutic areas.

Data on Related Fluoroquinoline and Aminoquinoline Derivatives

To illustrate the potential of the this compound scaffold, the following tables present data on the biological activities of related compounds.

Table 1: Antibacterial Activity of Selected Fluoroquinolone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid aniline (B41778) derivative | S. aureus | ~2-5 | nih.gov |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid p-toluidine (B81030) derivative | S. aureus | ~2-5 | nih.gov |

Table 2: Anticancer Activity of a Selected Fluoroquinoline Derivative

| Compound | Cell Line | IC50 (nM) | Target | Reference |

|---|

Table 3: Enzyme Inhibition by a Related Aminoquinoline Derivative

| Compound | Enzyme | IC50 | Therapeutic Area | Reference |

|---|

Structure

3D Structure

Propriétés

IUPAC Name |

8-fluoroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACADMXUUZZORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734740 | |

| Record name | 8-Fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342095-20-8 | |

| Record name | 8-Fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Fluoroquinolin 2 Amine and Its Advanced Derivatives

Established Synthetic Routes for Fluoroquinolines

The construction of the fluoroquinoline core is foundational to the synthesis of 8-fluoroquinolin-2-amine. This involves both the formation of the quinoline (B57606) ring system and the introduction of the fluorine atom.

Cyclization Reactions for Quinoline Ring System Formation

The formation of the quinoline ring is a critical step, and several classic cyclization reactions are employed. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to build the second ring.

One widely used method starts with the appropriate aniline, such as 3-chloro-4-fluoroaniline, which reacts with diethyl ethoxymethylenemalonate (EMME). The resulting acrylate (B77674) derivative undergoes thermal cyclization to form the quinoline ring system. quimicaorganica.org A final heating step completes the cyclization, yielding the fluoroquinolone core. quimicaorganica.org

Another approach involves the reaction of a substituted benzene (B151609), like one with fluorine and chlorine, with triethyl orthoformate. This produces an ethoxyalkene, which can then be reacted with an amine. The subsequent cyclization, often facilitated by a strong base, forms the fluoroquinolone structure. quimicaorganica.org

A versatile synthesis reported by Grohe and Heitzer has been instrumental in the preparation of various N-aryl and N-alkyl fluoroquinolones. quimicaorganica.org This method also relies on the cyclization of a substituted aniline derivative. quimicaorganica.org

The following table summarizes key aspects of these cyclization reactions:

| Starting Materials | Key Reagents | Reaction Type | Product Core |

| 3-chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate (EMME) | Heat | Thermal Cyclization | Fluoroquinolone |

| Substituted benzene, Triethyl orthoformate, Amine | Strong base | Cyclization | Fluoroquinolone |

Late-Stage Functionalization Strategies for Fluorine Introduction

Introducing a fluorine atom into a pre-formed quinoline ring, known as late-stage fluorination, is a powerful strategy that allows for the synthesis of diverse fluoroquinoline derivatives. ucsf.edu This approach is particularly valuable for complex molecules where introducing fluorine early in the synthesis is not feasible. nih.gov

Several methods for late-stage fluorination have been developed:

Electrophilic Fluorination: Reagents like Selectfluor can be used for the electrophilic fluorination of quinoline derivatives. mdpi.com For instance, under visible light irradiation, N-fluorobenzenesulfonimide (NFSI) can undergo homolytic cleavage to generate a fluorine radical, which then reacts with the quinoline. mdpi.com

Nucleophilic Fluorination: This method often involves the displacement of a leaving group, such as a halogen, by a fluoride (B91410) source.

Metal-Catalyzed Fluorination: Silver-catalyzed fluorination has emerged as a method with broad substrate scope and functional group tolerance. nih.gov This technique can be applied to complex molecules, including alkaloids and polypeptides. nih.gov Photoredox catalysis using aryl sulfonium (B1226848) salts also enables site-selective late-stage fluorination of quinolines. acs.org

Recent advancements include a metal-free, visible-light-induced C-H fluorination of heteroarenes like quinoline, using NFSI and a silane. chinesechemsoc.org This method exhibits high functional group tolerance and is applicable to the late-stage modification of complex molecules. chinesechemsoc.org

Targeted Synthesis of 2-Aminoquinoline (B145021) Architectures

The synthesis of this compound requires specific methodologies to introduce the amino group at the C-2 position and the fluorine atom at the C-8 position with high regioselectivity.

Amination Methodologies at the C-2 Position

The introduction of an amino group at the C-2 position of the quinoline ring is a key transformation. smolecule.com The 2-aminoquinoline motif is prevalent in medicinally important compounds. nih.govbeilstein-journals.org

A common strategy for C-2 amination involves the use of quinoline N-oxides. smolecule.com These substrates can undergo deoxygenative amination reactions. nih.gov For example, a silver tetrafluoroborate (B81430) (AgBF4)-catalyzed amination of quinoline N-oxides with isothiocyanates provides a direct route to 2-aminoquinolines under mild, base- and oxidant-free conditions. rsc.org This method has been shown to be scalable to the gram level. rsc.org

Transition metal-free methods have also been developed. For instance, the deoxygenative C-2 amination of quinoline N-oxides can be achieved using tert-butylamine (B42293) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) or tosyl chloride (TsCl). beilstein-journals.org Another approach utilizes secondary amines as nucleophiles, with the regioselectivity controlled by a catalyst like PyBroP, which activates the N-oxide. beilstein-journals.org

The following table highlights different C-2 amination methods:

| Substrate | Reagents | Catalyst/Conditions | Product |

| Quinoline N-oxide | Isothiocyanate | AgBF4, Mild, base- and oxidant-free | 2-Aminoquinoline |

| Quinoline N-oxide | tert-Butylamine | TFAA or TsCl | 2-Aminoquinoline |

| Quinoline N-oxide | Secondary amine | PyBroP | 2-Aminoquinoline |

Regioselective Introduction of the Fluorine Atom at the C-8 Position

Achieving regioselective fluorination at the C-8 position is crucial for the synthesis of this compound. The directing effects of existing substituents on the quinoline ring play a significant role in determining the position of fluorination.

While direct C-H fluorination methods are being developed, they often yield a mixture of isomers. acs.org For instance, the fluorination of unsubstituted quinoline can result in a mixture of C-2 and C-4 fluorinated products. acs.org Therefore, a more targeted approach often involves starting with a precursor that already contains a substituent at the 8-position or a directing group that facilitates fluorination at this site.

One strategy involves the cyclization of an appropriately substituted aniline. For example, starting with an aniline that has a fluorine atom at the position corresponding to the final C-8 position of the quinoline ring ensures the desired regiochemistry.

Another approach is the use of a directing group. For instance, a sulfenyl group at the 8-position can be used to direct subsequent reactions. mdpi.com While not a direct fluorination, this highlights the principle of using a pre-installed functional group to control regiochemistry.

Derivatization Approaches for Structural Diversification

Once this compound is synthesized, it can serve as a versatile building block for creating a library of more complex molecules. The amino group and the quinoline ring offer multiple sites for derivatization.

The primary amino group at the C-2 position can be readily derivatized. For example, it can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. The AccQ-Tag derivatization technique, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, is a method to transform primary and secondary amines into stable fluorescent derivatives, which can be useful for analytical purposes. nih.govwaters.com

The quinoline ring itself can undergo further functionalization. For instance, if other positions on the ring are halogenated, these can serve as handles for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl, alkenyl, or alkynyl groups. smolecule.com

Furthermore, the amino group of a 3-aminoquinoline (B160951) has been shown to act as a derivatizing agent for other molecules, such as oligosaccharides, in mass spectrometry analysis, forming Schiff bases. acs.org This indicates the reactive nature of the aminoquinoline scaffold.

Modification of the Primary Amino Functionality

The primary amino group at the C-2 position of the 8-fluoroquinoline (B1294397) core is a versatile handle for synthetic elaboration. Its nucleophilic character allows for a range of transformations, including alkylation, acylation, and the formation of more complex side chains, which can significantly influence the molecule's properties.

One common strategy involves the N-alkylation of the amino group. For instance, in the development of selective neuronal nitric oxide synthase (nNOS) inhibitors, 2-aminoquinoline scaffolds are frequently modified. nih.gov A key intermediate, often a bromo-substituted acetamide, can be reacted with various amines to introduce side chains. acs.org For example, treatment of a precursor with 3-fluorophenethylamine (B1297878) can yield N-alkylated products. nih.govacs.org Subsequent deacetylation provides the final secondary amine derivatives. nih.govacs.org

Another powerful technique for modifying the primary amine is reductive amination. This method involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary or tertiary amine. For example, a quinolinyl-ethanamine derivative, prepared by the reduction of a nitrile, can be treated with an aldehyde like 3-fluorobenzaldehyde (B1666160) under mildly acidic and dehydrating conditions to yield the N-benzyl analogue. nih.gov

The reactivity of the amino group is also exploited in the synthesis of amides and ureas. scispace.com These transformations are crucial for building complex molecules and for structure-activity relationship (SAR) studies. For example, hydroxychloroquine, a related quinoline derivative, is synthesized by coupling a diamine side chain to the quinoline core, showcasing the importance of C-N bond formation in creating functional molecules. mdpi.com

Table 1: Examples of Primary Amino Group Modifications

| Reaction Type | Reagents & Conditions | Resulting Functionality | Reference |

|---|---|---|---|

| N-Alkylation | 3-Fluorophenethylamine, heat; followed by deacetylation | Secondary amine side chain | nih.gov |

| Reductive Amination | 3-Fluorobenzaldehyde, mildly acidic, dehydrating conditions | N-benzyl secondary amine | nih.gov |

| Amidation | Carboxylic acid derivatives, coupling agents | Amide linkage | scispace.com |

Substitutions on the Quinoline Ring System and Fused Rings

Beyond the amino group, the quinoline ring itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric and electronic profile. The presence of the fluorine atom at C-8 and the amino group at C-2 influences the regioselectivity of these reactions. Both electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies, are employed.

Ring Substitutions:

Palladium-catalyzed cross-coupling reactions are instrumental in derivatizing the quinoline core. smolecule.com The Suzuki-Miyaura coupling, for instance, is used to introduce aryl or heteroaryl groups by reacting a halogenated quinoline with a boronic acid derivative. smolecule.com A patent describes the reaction of 7-bromo-8-fluoroquinolin-2-amine with boronic acids in the presence of a palladium catalyst, such as [1,1'-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), to form C-C bonds at the C-7 position. google.com This highlights the utility of bromo-derivatives as key synthetic intermediates.

Nucleophilic aromatic substitution (SNAr) is another key strategy, particularly for introducing substituents at positions activated by electron-withdrawing groups. In the synthesis of 8-nitrofluoroquinolones, an 8-nitro group facilitates the substitution of a chlorine atom at the C-7 position by various primary amines. mdpi.com The strong electron-withdrawing nature of the nitro group increases the electrophilicity at C-7, enabling reactions even with weak amine nucleophiles. mdpi.com Similarly, the fluorine atom at C-8 can undergo nucleophilic substitution with amines like piperazine (B1678402) to form 8-aminoquinoline (B160924) derivatives.

Halogenation provides precursors for these coupling and substitution reactions. smolecule.com The introduction of bromine or chlorine onto the quinoline scaffold can be achieved using various halogenating agents, with the regioselectivity being a critical consideration. smolecule.com

Fused Ring Systems:

The this compound framework can also serve as a foundation for constructing more complex, polycyclic systems. The synthesis of imidazole-fused quinolines is a notable example. Starting from an 8-amino-7-(methylamino)quinoline (B563570) derivative, reaction with carboxylic acids in the presence of polyphosphoric acid (PPA) can lead to the formation of 2-substituted imidazole-fused quinolines. researchgate.net The reaction proceeds via the formation of a Schiff base, followed by cyclization and dehydration to yield the stable fused heterocyclic system. researchgate.net

Table 2: Key Reactions for Quinoline Ring Modification

| Reaction Type | Position(s) | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C-7 | Aryl boronic acids, Pd catalyst | C-C bond formation (Arylation) | google.com |

| Nucleophilic Aromatic Substitution (SNAr) | C-7 | Primary amines, heat | C-N bond formation | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | C-8 | Piperazine | C-N bond formation |

Advanced Synthetic Techniques and Sustainable Chemistry Principles in Synthesis

The synthesis of this compound derivatives is increasingly benefiting from advanced technologies and a focus on sustainable, or "green," chemistry principles. These approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials.

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. In the synthesis of 7-substituted 2-aminoquinolines, the reaction of a bromo-quinoline precursor with anilines was successfully carried out under microwave conditions, significantly reducing reaction times compared to conventional heating. escholarship.org

Copper-Catalyzed C-H Amination: Direct functionalization of C-H bonds is a highly atom-economical strategy. An aminoquinoline-directed, copper-catalyzed method for the amination of sp² C-H bonds has been developed. nih.gov This reaction uses copper(II) acetate (B1210297) as a catalyst and air as the terminal oxidant, coupling benzoic acid derivatives with a wide range of primary and secondary amines. nih.gov This approach avoids the need for pre-functionalized starting materials like halides or organometallics.

Solid-Phase Synthesis (SPS): For the assembly of complex oligomers, solid-phase synthesis offers significant advantages in terms of purification and automation. Although challenging, SPS protocols have been developed for aromatic foldamers based on quinoline-carboxylic acid monomers, including a 7-amino-8-fluoro-2-quinolinecarboxylic acid. uni-muenchen.de This technique allows for the rapid production of sequences by simplifying the purification of intermediates. uni-muenchen.de

Sustainable Chemistry Principles:

The principles of green chemistry are being integrated into quinoline synthesis. This includes the development of one-pot reactions that reduce the number of workup and purification steps, thereby saving solvents and energy. For example, the synthesis of chlorinated fluoro-quinolines can be achieved in a single step from 2-fluoromalonic acid through an efficient tandem chlorination-cyclization process. researchgate.net Furthermore, research into solvent-free reactions, such as the nucleophilic aromatic substitution between 8-chloroquinoline (B1195068) and an aniline at high temperatures without a catalyst, represents a significant step towards more environmentally benign processes. The use of air as a benign oxidant in C-H amination reactions also exemplifies a green chemistry approach. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-8-fluoroquinoline |

| 8-Amino-5-fluoroquinoline-2-carboxylic acid |

| 8-Fluoroquinoline-5-carboxylic acid |

| 8-Fluoroquinoline-2,4(1H,3H)-dione |

| 7-bromo-8-fluoroquinolin-2-amine |

| 3-fluorophenethylamine |

| 3-fluorobenzaldehyde |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Hydroxychloroquine |

| Piperazine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Fluoroquinolin 2 Amine Analogues

Positional and Electronic Effects of Fluorine on Biological Interactions

The introduction of a fluorine atom at the C8 position of the quinoline (B57606) ring in 8-fluoroquinolin-2-amine analogues has profound effects on their physicochemical properties and subsequent biological interactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron distribution within the aromatic system. This electronic perturbation can influence the pKa of the quinoline nitrogen and the 2-amino group, thereby affecting the ionization state of the molecule at physiological pH. A change in ionization is critical as it can dictate the strength of ionic bonds and hydrogen bonds with target proteins.

Furthermore, the C8-fluoro substituent can modulate the lipophilicity of the molecule. While a single fluorine atom generally increases lipophilicity, its impact is position-dependent. In the context of this compound derivatives, this modification can enhance membrane permeability and facilitate entry into cells or specific cellular compartments. The steric bulk of the fluorine atom at the C8 position is minimal, yet it can induce conformational constraints on the quinoline ring system. This can pre-organize the ligand into a bioactive conformation that is more favorable for binding to its biological target, potentially leading to higher affinity and selectivity.

The Role of the Amine Moiety in Ligand-Target Binding and Specificity

The 2-amino group of this compound is a key pharmacophoric feature that plays a pivotal role in molecular recognition and binding to biological targets. As a primary amine, it can act as both a hydrogen bond donor and acceptor, enabling the formation of multiple hydrogen bonds with amino acid residues in the binding pocket of a protein. These interactions are often crucial for anchoring the ligand in the correct orientation and contribute significantly to the binding affinity.

The basicity of the 2-amino group, influenced by the electronic effects of the quinoline ring and the C8-fluoro substituent, determines its protonation state at physiological pH. In its protonated form (anilinium ion), it can form strong charge-assisted hydrogen bonds or ionic interactions with acidic residues such as aspartate or glutamate. The specificity of these interactions is a cornerstone of the ligand's selectivity for its intended target over other proteins.

Moreover, the 2-amino group serves as a versatile synthetic handle for further structural modifications. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore a wider chemical space and optimize pharmacological properties. For example, derivatization of the amine can modulate the molecule's lipophilicity, metabolic stability, and pharmacokinetic profile. The strategic modification of this amine moiety is a common strategy in medicinal chemistry to fine-tune the potency and selectivity of this compound analogues.

Systematic Structural Modifications and Their Influence on Pharmacological Efficacy

Systematic structural modifications of the this compound scaffold have been extensively explored to develop potent and selective therapeutic agents. These modifications can be broadly categorized into three main areas: substitution on the quinoline ring, derivatization of the 2-amino group, and alterations of substituents at other positions.

Derivatization of the 2-Amino Group: As previously mentioned, the 2-amino group is a prime site for modification. Acylation of the amine with different carboxylic acids or sulfonyl chlorides can lead to a wide range of amides and sulfonamides with diverse pharmacological profiles. These modifications can introduce new interaction points with the target, alter the solubility and lipophilicity, and improve metabolic stability. For example, the conversion of the primary amine to a urea (B33335) or thiourea (B124793) derivative has been a successful strategy in the development of potent enzyme inhibitors.

Interactive Data Table: Effect of Amine Derivatization on Activity

| R Group on Amine | Resulting Functional Group | General Effect on Activity |

| Acetyl | Amide | Often improves metabolic stability |

| Phenylsulfonyl | Sulfonamide | Can introduce new binding interactions |

| Phenylurea | Urea | May enhance hydrogen bonding capacity |

Alterations at Other Positions: Modifications at other positions, such as C3, C4, and C6, have also been investigated. The introduction of small alkyl groups, halogens, or cyano groups can fine-tune the electronic and steric properties of the molecule. For example, the presence of a substituent at the C3 position can influence the torsional angle between the quinoline ring and any appended groups, which can be critical for achieving the optimal binding conformation.

Rational Design Principles for Optimizing Bioactivity and Selectivity

The optimization of bioactivity and selectivity of this compound analogues often relies on rational design principles guided by an understanding of the target's three-dimensional structure and the ligand's binding mode. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches employed in this process.

In SBDD, the crystal structure of the target protein in complex with a ligand provides a detailed map of the binding site. This information allows medicinal chemists to design new analogues that can form more favorable interactions with the protein. For example, if a hydrophobic pocket is identified in the binding site, substituents with increased lipophilicity can be introduced to occupy this pocket and enhance binding affinity. Computational tools such as molecular docking and molecular dynamics simulations are instrumental in predicting the binding modes and affinities of newly designed compounds before their synthesis.

LBDD is employed when the structure of the target protein is unknown. This approach relies on the analysis of a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. New compounds can then be designed to fit this pharmacophore model. Quantitative structure-activity relationship (QSAR) studies are also a part of LBDD, where statistical models are developed to correlate the physicochemical properties of the molecules with their biological activity.

A key principle in the rational design of this compound derivatives is the concept of "bioisosteric replacement." This involves replacing a functional group with another group that has similar steric and electronic properties but may lead to improved pharmacological or pharmacokinetic profiles. For example, a carboxylic acid group might be replaced with a tetrazole group to improve metabolic stability and oral bioavailability.

Pharmacological and Biological Activity Investigations of 8 Fluoroquinolin 2 Amine Derivatives

Evaluation as Histone Deacetylase (HDAC) Inhibitors

A notable area of research has been the development of 8-fluoroquinolin-2-amine derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in oncology. researchgate.netexplorationpub.com

Research has led to the development of potent, orally active HDAC inhibitors derived from a related 6-fluoroquinolin-2-yl scaffold, which demonstrate marked selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3). aacrjournals.org One prominent example, compound CHR-3996 (2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide), is a class I selective HDAC inhibitor. turkjps.orgnih.gov In biochemical assays, CHR-3996 was found to be 3,000- to 7,000-fold more active against HDAC1, 2, and 3 compared to the Class IIb enzyme, HDAC6. aacrjournals.org

Further investigation into this class of compounds confirmed their selectivity at the cellular level. Using the HCT116 cell line, derivatives 21f and 21r (CHR-3996) were shown to have effects on histone H3 acetylation comparable to the pan-HDAC inhibitor Vorinostat (B1683920) (SAHA) at equitoxic doses. acs.org However, unlike SAHA, these compounds did not induce significant acetylation of α-tubulin, a specific substrate of HDAC6, confirming their in-cell selectivity for Class I HDACs. acs.org The selectivity for Class I HDACs over other classes is a key feature, as these enzymes are the primary targets for the anticancer effects of many HDAC inhibitors in development. explorationpub.com

Table 1: Class I HDAC Inhibition Profile of Representative Fluoroquinoline Derivatives

| Compound | Target HDACs | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

|---|---|---|---|---|

| CHR-3996 | HDAC1, 2, 3 | <100 | 3,000 to 7,000-fold | aacrjournals.orgnih.gov |

| 21f | Class I | Not specified | High | acs.org |

| 21r (CHR-3996) | Class I | Not specified | High | acs.org |

| 27 | HDAC | 32 | Not specified | acs.org |

| 21a | HDAC | 14 | Not specified | acs.org |

Derivatives based on the quinoline (B57606) scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A series of novel 2-substituted-4-amino-6-halogenquinolines were evaluated for their in vitro activity against non-small-cell lung cancer (H-460), human colon cancer (HT-29), human liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines. nih.gov Most of these compounds showed good to excellent antiproliferative effects, with IC50 values in the micromolar to nanomolar range. nih.gov

Notably, compound 8e from this series was identified as a promising lead, exhibiting IC50 values of 0.03 µM (H-460), 0.55 µM (HT-29), 0.33 µM (HepG2), and 1.24 µM (SGC-7901), which represented a 2.5- to 186-fold greater activity than the positive controls, gefitinib (B1684475) and compound 1. nih.gov In another study, 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivatives showed excellent anticancer activity against a panel of five colorectal cancer cell lines: HT29, HCT116, SW620, CACO2, and SW480. benthamscience.com

The HDAC inhibitor CHR-3996 and its analogues also showed potent activity in cell proliferation assays. acs.org The improvement in cellular activity was achieved by modulating the polar surface area through the introduction of novel linking groups. nih.gov

Table 2: In vitro Antiproliferative Activity (IC50) of Selected Quinoline Derivatives

| Compound | H-460 (µM) | HT-29 (µM) | HepG2 (µM) | SGC-7901 (µM) | Reference |

|---|---|---|---|---|---|

| 8e | 0.03 | 0.55 | 0.33 | 1.24 | nih.gov |

| Gefitinib (Control) | 5.59 | 1.40 | >10 | >10 | nih.gov |

| Compound 1 (Control) | 5.59 | 1.40 | >10 | >10 | nih.gov |

The promising in vitro results of Class I selective HDAC inhibitors led to their evaluation in preclinical animal models. The oral bioavailability and pharmacokinetic profiles of these compounds were optimized to select candidates for in vivo efficacy testing. nih.govacs.org

The compound CHR-3996 demonstrated good oral activity in human tumor xenograft studies. nih.govacs.org Specifically, it showed dose-related efficacy in a LoVo (human colon carcinoma) xenograft model in mice. nih.govacs.org In a Phase I clinical study in patients with refractory solid tumors, target inhibition, as measured by histone acetylation, was observed at specific doses, and a partial response was noted in a patient with metastatic acinar pancreatic carcinoma. researchgate.net Another study involving phenyl-imidazolidin-2-one derivatives reported a major antitumor effect in a xenograft model of HCT 116 mice. turkjps.org Similarly, a Pt(IV) complex containing a CA-4 analog showed a potent inhibitory effect on tumor growth in an NCI-H460 xenograft mouse model. mdpi.com

A key strategy in cancer therapy is the combination of drugs to enhance efficacy and overcome resistance. Derivatives of this compound have been investigated for their synergistic potential with existing anticancer agents.

In vitro studies revealed that CHR-3996 showed good activity when used in combination with other anticancer drugs. nih.govacs.org The structural optimization of certain alkoxyamide-based class I/IIb inhibitors resulted in analogs with potent efficacy in cisplatin-resistant head and neck carcinoma cells. researchgate.net These inhibitors demonstrated superior synergistic cytotoxic activity compared to vorinostat when combined with cisplatin, leading to a full reversal of the chemoresistant phenotype in these cell lines. researchgate.net Furthermore, research into related quinoline structures has shown that chloroquine (B1663885) analogs can sensitize tumor cells to Akt inhibitors, indicating a potential for synergistic therapeutic combinations. The use of these compounds in combination may allow for lower dosages, potentially reducing toxicity while improving therapeutic outcomes. google.com

Antimicrobial Research Applications

In addition to their anticancer properties, fluoroquinolone derivatives are well-known for their broad-spectrum antibacterial activity. nih.gov Research has explored modifications of the quinoline scaffold to enhance efficacy, particularly against resistant bacterial strains.

Derivatives of 8-nitrofluoroquinolone have been synthesized and tested for their antibacterial properties against various strains, including Gram-positive bacteria. nih.gov In one study, the introduction of substituted primary amine appendages at the C-7 position yielded derivatives with interesting activity. nih.gov

Specifically, derivatives containing p-toluidine (B81030), p-chloroaniline, and aniline (B41778) showed good activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) range of approximately 2-5 µg/mL. nih.gov The research concluded that incorporating more lipophilic groups at this position appears to enhance activity against Gram-positive strains. nih.gov Another study on norfloxacin (B1679917) analogues found that introducing substitutions at the N-4 position of the piperazine (B1678402) moiety primarily induced antibacterial effects against Gram-positive pathogens like S. aureus. mdpi.com A separate investigation of a hybrid molecule containing a quinoline moiety, compound 7b , showed it to be a potent anti-staphylococcal agent with a MIC value of 2 µg/mL. researchgate.net

**Table 3: Antimicrobial Activity (MIC) of Fluoroquinolone Derivatives Against *S. aureus***

| Derivative Class/Compound | MIC Range (µg/mL) | Bacterial Strain | Reference |

|---|---|---|---|

| p-toluidine, p-chloroaniline, aniline derivatives | ~ 2-5 | S. aureus | nih.gov |

| Compound 7b | 2 | S. aureus | researchgate.net |

| DU-6859 | 0.1 | Methicillin-susceptible S. aureus | nih.gov |

| DU-6859 | 3.13 | Methicillin-resistant S. aureus | nih.gov |

Efficacy Against Gram-Negative Bacterial Strains

Derivatives of the 8-fluoroquinoline (B1294397) scaffold have demonstrated notable antibacterial activity against various Gram-negative bacteria. The core structure of fluoroquinolones, a class of antibiotics to which these derivatives belong, is known to be effective against a broad spectrum of bacterial pathogens. researchgate.net Modifications to the basic quinoline ring, particularly at the C-7 position, have been explored to enhance potency and spectrum of activity. researchgate.net

Research into 8-nitrofluoroquinolone derivatives, synthesized from a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon, has shown that these compounds possess activity against Gram-negative strains. researchgate.netnih.gov Similarly, another study highlighted the efficacy of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives against pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa. orientjchem.org The mechanism of action for fluoroquinolones in Gram-negative bacteria primarily involves the inhibition of DNA gyrase, an essential enzyme for DNA replication. nih.govfrontiersin.org This targeted action disrupts bacterial DNA processes, leading to cell death. mdpi.com

Studies have quantified the potency of certain derivatives through the determination of Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that prevents visible bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of an 8-Fluoroquinoline Derivative Against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 4 | |

| Pseudomonas aeruginosa | 8 |

Investigation of Resistance Mechanisms and Overcoming Antibiotic Resistance

The emergence of antibiotic resistance is a significant challenge in the treatment of bacterial infections. For fluoroquinolones, the primary mechanisms of resistance in bacteria involve target site mutations and increased drug efflux. researchgate.net In Gram-negative bacteria, the main target for fluoroquinolones is DNA gyrase. nih.govfrontiersin.org Resistance commonly develops through mutations in the genes that code for this enzyme, specifically within an area known as the quinolone resistance-determining region (QRDR). nih.gov These mutations alter the enzyme's structure, which reduces the binding affinity of the fluoroquinolone antibiotic, thereby diminishing its inhibitory effect. nih.gov

Another key resistance strategy employed by bacteria is the active removal of the antibiotic from the cell using efflux pumps. mdpi.comresearchgate.net These pumps are membrane proteins that can expel a wide range of compounds, including fluoroquinolones, preventing them from reaching their intracellular targets and accumulating to effective concentrations. researchgate.net

Understanding these resistance mechanisms is crucial for the development of new this compound derivatives that can evade or overcome them. Strategies for designing next-generation compounds include modifying the chemical structure to improve binding to mutated target enzymes or to create molecules that are not recognized by efflux pumps. For instance, creating derivatives with different side chains or functional groups could restore activity against resistant strains. The development of fluoroquinolone hybrids, which combine the quinolone structure with another pharmacophore, is one approach being explored to combat bacterial resistance. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Beyond their antimicrobial properties, derivatives of the quinoline scaffold have been investigated for their potential to modulate the immune system and reduce inflammation. mdpi.com Quinolone derivatives have been reported to possess immunomodulatory effects. mdpi.com In one study, a series of novel 8-quinolinesulfonamide derivatives was synthesized and evaluated for anti-inflammatory activity. nih.gov The most potent compound from this series, identified as compound 3l, demonstrated significant inhibition of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

The mechanism behind this anti-inflammatory effect was found to be the inhibition of the toll-like receptor 4 (TLR4)/MD-2 complex. nih.gov By binding to this complex, compound 3l disrupts its dimerization and subsequent activation of downstream signaling pathways like NF-κB and MAPK, which are critical for the expression of inflammatory mediators. nih.gov Further research has also pointed to the immunomodulatory effects of certain 1,2,4-triazin-3-amine (B72006) derivatives containing an 8-fluoroquinoline moiety, which may be related to the activation of the adenosine (B11128) A2a receptor found on various immune cells. google.com These findings suggest that 8-fluoroquinoline-2-amine derivatives could serve as a basis for developing new anti-inflammatory agents. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity

A key aspect of the anti-inflammatory potential of this compound derivatives lies in their ability to inhibit inducible nitric oxide synthase (iNOS). nih.gov iNOS is an enzyme that produces large quantities of nitric oxide (NO), a molecule that plays a significant role in the inflammatory process. nih.gov Overproduction of NO by iNOS can contribute to tissue damage in various inflammatory conditions.

In a study of 8-quinolinesulfonamide derivatives, the most effective anti-inflammatory agent, compound 3l, was shown to significantly prevent the expression of iNOS induced by lipopolysaccharide (LPS). nih.gov This inhibition of iNOS expression directly leads to a reduction in the production of NO. The study reported a half-maximal inhibitory concentration (IC50) value for the inhibition of NO production, quantifying the compound's potency. nih.gov This activity is a direct consequence of the compound's ability to block the TLR4 signaling pathway, which is a primary trigger for iNOS expression during inflammation. nih.gov The potential for quinolone derivatives to act as iNOS inhibitors is further supported by patent literature describing their utility for this purpose. google.comgoogle.com

Table 2: iNOS-Related Inhibitory Activity of 8-Quinolinesulfonamide Derivative 3l

| Activity | IC₅₀ (µM) | Reference |

|---|---|---|

| Inhibition of NO Production | 2.61 ± 0.39 | nih.gov |

| Inhibition of TNF-α Production | 9.74 ± 0.85 | nih.gov |

| Inhibition of IL-1β Production | 12.71 ± 1.34 | nih.gov |

Other Emerging Biological Activities

The versatile chemical scaffold of this compound has led to the exploration of its derivatives for a range of other biological applications beyond antibacterial and anti-inflammatory uses.

Antifungal Activities

Several novel fluorinated quinoline derivatives have been synthesized and tested for their efficacy against various fungal pathogens. mdpi.com In one study, a series of new analogs were synthesized using Tebufloquin as a lead compound. mdpi.com Bioassays revealed that these compounds possessed significant antifungal activity at a concentration of 50 μg/mL. mdpi.com

Specifically, certain derivatives showed high efficacy against Sclerotinia sclerotiorum, with inhibition rates exceeding 80%. mdpi.com Another compound displayed strong activity against Rhizoctonia solani, outperforming the positive control, Tebufloquin. mdpi.com The research indicates that specific substitutions on the quinoline ring system are crucial for antifungal potency, offering a promising avenue for the development of new antifungal agents. mdpi.com

Table 3: Antifungal Activity of Selected Fluorinated Quinoline Derivatives at 50 μg/mL

| Compound | Fungal Strain | Inhibition (%) | Reference |

|---|---|---|---|

| 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80 | mdpi.com |

| 2g | Rhizoctonia solani | 80.8 | mdpi.com |

| 2p | Rhizoctonia solani | 76.9 | mdpi.com |

| Tebufloquin (Control) | Rhizoctonia solani | 69.7 | mdpi.com |

| 2n | Cercospora arachidicola | 60.0 | mdpi.com |

| 2f, 2k, 2n | Physalospora piricola | 76.0 | mdpi.com |

Enzyme Inhibition Beyond HDAC and iNOS

The inhibitory potential of this compound derivatives extends to enzymes other than histone deacetylases (HDACs) and iNOS. A key example is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, which is the fundamental mechanism of their antibacterial action. nih.govsmolecule.com This activity is distinct from the inhibition of eukaryotic enzymes involved in inflammation or cancer.

Furthermore, research has identified derivatives with activity against other classes of enzymes. For example, 7-Bromo-3-chloro-5-fluoroquinolin-2-amine has been shown to be a significant inhibitor of protein arginine methyltransferase 5 (PRMT5). smolecule.com PRMT5 is an enzyme implicated in various cellular processes, and its inhibition is being explored as a potential strategy in cancer therapy. smolecule.com This highlights the capacity of the substituted quinoline scaffold to serve as a foundation for developing highly specific enzyme inhibitors for various therapeutic targets.

Mechanistic Investigations of Biological Action

The therapeutic potential of this compound derivatives is underpinned by their diverse interactions with various biological targets. Mechanistic studies have revealed that these compounds exert their effects through several key modes of action, including enzyme inhibition, receptor binding, and modulation of critical cellular pathways. These investigations are crucial for understanding their pharmacological profiles and for the rational design of new, more potent, and selective agents.

Enzyme Inhibition

A primary mechanism through which many quinoline derivatives function is the inhibition of essential enzymes. This can disrupt vital cellular processes in pathogens and cancer cells, leading to cell death or the cessation of proliferation.

DNA Gyrase and Topoisomerase Inhibition: Following the established mechanism of fluoroquinolone antibiotics, certain derivatives of this compound are believed to target bacterial DNA gyrase and topoisomerase IV. smolecule.commdpi.com These enzymes are critical for DNA replication, recombination, and repair; their inhibition leads to rapid bacterial cell death. mdpi.comtandfonline.com The mechanism involves disrupting the enzymes' ability to manage DNA supercoiling during replication. tandfonline.com Molecular docking studies have helped to rationalize the in vitro activity and establish the possible mechanism of action against bacterial enzymes like Escherichia coli DNA gyrase. nih.gov The presence of an amine group at the C-8 position is considered important for DNA gyrase inhibition in many quinolone antibiotics. smolecule.com

Histone Deacetylase (HDAC) Inhibition: Several quinoline-based derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.netturkjps.org Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a promising class of anticancer agents. turkjps.org A novel series of HDAC inhibitors based on a 6-fluoroquinolin-2-yl scaffold produced compounds with potent enzymatic inhibition, with IC₅₀ values below 100 nM. acs.orgnih.gov Further research led to the development of 8-substituted quinoline-2-carboxamide (B1208818) derivatives, with one compound in particular showing high potency. researchgate.net

| Compound/Derivative | Target | Potency (IC₅₀) | Source |

| CHR-3996 | Class I HDACs | < 100 nM | acs.orgnih.gov |

| Compound 21g | HDACs | 0.050 µM | researchgate.net |

| Vorinostat (SAHA) | HDACs | 0.137 µM | researchgate.net |

Protein Kinase Inhibition: The AKT and NF-κB signaling pathways are central regulators of cellular events that promote tumor development and progression. nih.gov Researchers have developed novel fluorinated quinolin-2(1H)-one derivatives that act as dual inhibitors of AKT and the IKK complex, which is responsible for activating the NF-κB pathway. nih.gov This dual inhibition provides a powerful mechanism to induce toxicity in melanoma, breast, and prostate cancer cell lines. nih.gov Furthermore, some quinoline derivatives containing a 4-amino-5-fluoroquinolin-2(1H)-one core are known to inhibit receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. nih.gov

Receptor Binding

Beyond enzyme inhibition, some this compound derivatives have been shown to bind with high affinity to specific cellular receptors, modulating their function.

Sigma Receptor Binding: The sigma-2 receptor (σ2R) is overexpressed in various tumor types, including pancreatic cancer, making it an attractive target for therapeutic intervention. A series of quinolyl pyrazinamides, including 5-fluoro and 6-fluoro quinoline-8-amine derivatives, were investigated for their binding affinity to sigma receptors. nih.gov Several of these compounds displayed high affinity and selectivity for the σ2R over the σ1R, highlighting a potential mechanism for treating pancreatic cancer. nih.gov

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ1/σ2) | Source |

| Compound 16 (5-fluoro) | 102 | 16 | 6.4 | nih.gov |

| Compound 17 (6-fluoro) | 165 | 10 | 16.5 | nih.gov |

| Compound 18 (6-bromo) | 46 | 27 | 1.7 | nih.gov |

Modulation of Other Cellular Pathways and Targets

The mechanistic versatility of these compounds extends to other fundamental cellular processes.

Interference with Nucleic Acids: Some halogenated 8-fluoroquinoline derivatives are believed to exert their biological effects by interfering with DNA synthesis, a mechanism that could contribute to their anticancer properties. More recently, a highly specific and novel mechanism has been identified for the kinase inhibitor dovitinib, which contains a 4-amino-5-fluoroquinolin-2(1H)-one moiety. In addition to inhibiting protein kinases, this molecule was found to bind directly to oncogenic microRNA-21 (pre-miR-21). nih.gov This interaction inhibits the processing of the miRNA, thereby preventing it from repressing tumor-suppressor genes. This represents a dual-targeting mechanism, hitting both a protein and an RNA target. nih.gov

Sensitization to Other Therapies: Certain fluoroquinoline derivatives can modulate cellular pathways in a way that enhances the efficacy of other drugs. For instance, a 4-aminoquinoline (B48711) derivative, N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was shown to markedly sensitize breast cancer cells to the killing effects of Akt inhibitors. nih.gov While the precise mechanism is not fully known, it suggests that the compound modulates the PI3K-Akt pathway, making tumor cells more vulnerable to targeted therapies. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation and Prediction

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in predicting the interaction between a ligand, such as 8-Fluoroquinolin-2-amine, and a biological target, typically a protein or enzyme. Such simulations can forecast the binding mode, affinity, and the specific amino acid residues crucial for the interaction.

Prediction of Binding Modes and Conformational Preferences

Molecular docking simulations predict how this compound would fit into the active site of a target protein. For quinoline (B57606) derivatives, binding is often directed by the core ring structure, which can fit into hydrophobic pockets of the receptor. acs.orgresearchgate.net The 2-amino group and the 8-fluoro substituent are predicted to play key roles in forming specific interactions. The amino group can act as a hydrogen bond donor, while the electronegative fluorine atom can form hydrogen bonds or other electrostatic interactions. Studies on related 2-aminoquinolines and quinoline derivatives show that these molecules typically engage in a combination of hydrophobic interactions and specific hydrogen bonds with residues in the receptor's binding site. nih.govacs.org For instance, the quinoline ring might form π-π stacking or hydrophobic interactions with aromatic residues like Tryptophan (TRP) or Phenylalanine (PHE), while the amino group interacts with residues like Lysine (LYS). nih.gov

Assessment of Binding Affinities and Energetic Contributions

A primary output of molecular docking is the binding affinity, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. nih.gov A more negative value indicates a stronger, more stable interaction. uobaghdad.edu.iq The binding affinity for a series of quinoline derivatives can vary based on their substituents. For example, in silico studies on various quinoline derivatives targeting different proteins have reported a range of binding affinities. nih.govsemanticscholar.org These calculations help prioritize compounds for synthesis and biological testing by identifying those with the most favorable energetic profiles.

Below is an interactive data table illustrating typical binding affinities observed for various quinoline derivatives against different protein targets, which provides a reference for the potential affinity of this compound.

| Compound Class | Target Protein | Example Binding Affinity (kcal/mol) |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 nih.govsemanticscholar.org |

| Quinoline-Pyrimidine Hybrids | HIV Reverse Transcriptase | -9.96 to -10.67 nih.gov |

| Quinoline-3-Carboxamide Derivatives | ATM Kinase | -5.64 doi.org |

| Substituted 2-aminoquinolines | Neuronal Nitric Oxide Synthase | Not specified, but potent inhibition |

This table contains example data from studies on related quinoline compounds to illustrate the range of binding affinities typically observed.

Identification of Key Amino Acid Residues Involved in Ligand Recognition

Docking studies are crucial for identifying the specific amino acid residues that form key interactions with the ligand. nih.gov For quinoline-based compounds, interactions often involve a mix of hydrogen bonding and hydrophobic contacts. Studies on similar molecules have identified several key residues that frequently interact with the quinoline scaffold. nih.govnih.govsemanticscholar.org

Commonly Interacting Residues with Quinoline Scaffolds:

Hydrogen Bonding: Lysine (LYS), Glutamic Acid (GLU), Aspartic Acid (ASP), Histidine (HIS) nih.govsemanticscholar.orgnih.gov

Hydrophobic/π-Interactions: Phenylalanine (PHE), Tryptophan (TRP), Isoleucine (ILE), Valine (VAL) nih.govnih.govsemanticscholar.org

For this compound, the 2-amino group would be predicted to form hydrogen bonds with acidic residues like GLU or ASP, or with the backbone carbonyls of the protein. The quinoline ring itself would likely engage in hydrophobic interactions within the binding pocket. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its stability, reactivity, and spectroscopic characteristics. ekb.egrsc.orgnih.gov These methods can calculate properties such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP). ekb.eg

DFT studies on quinoline derivatives have been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobaghdad.edu.iqresearchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom would influence these orbital energies.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. ekb.eg Red regions indicate areas of high electron density (electronegative) that are susceptible to electrophilic attack, while blue regions indicate low electron density (electropositive) and are prone to nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring and the fluorine atom would likely be electronegative regions, while the hydrogen atoms of the amino group would be electropositive. nih.gov

| Compound Type | Calculated HOMO-LUMO Gap (eV) | Method |

| Designed Fluoroquinolone C | 0.1609 | DFT/B3LYP/6-311G(d,p) researchgate.net |

| Designed Fluoroquinolone E | 0.130 | DFT/B3LYP/6-311G(d,p) researchgate.net |

| Pyrazolyl Quinolinone Derivatives | Varies by substituent | DFT/B3LYP/6-311++G(d,p) ekb.eg |

This table presents example HOMO-LUMO energy gaps from DFT studies on related compounds to illustrate the application of QM calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Water Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. mdpi.com An MD simulation would model the movement of this compound and its target protein, considering factors like solvent (water) interactions and temperature. nih.gov This technique is used to assess the stability of the docked pose, observe conformational changes in the ligand and protein, and analyze the persistence of key interactions, such as hydrogen bonds, over a set period (e.g., 100 nanoseconds). nih.govnih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time from their initial positions. A stable RMSD plot indicates that the complex has reached equilibrium and is stable. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher RMSF values in the binding site could suggest conformational adjustments upon ligand binding. doi.orgnih.gov

Water Interactions: MD simulations explicitly model the role of water molecules, which can be crucial for mediating ligand-protein interactions. Studies on quinoline derivatives in water have analyzed how modifications to the structure (e.g., adding hydroxyl groups) improve interactions with water, which can affect solubility and binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. africaresearchconnects.comarabjchem.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

For a compound like this compound, a QSAR model would be built using a dataset of related aminoquinolines with known biological activity (e.g., antibacterial or antimalarial IC50 values). researchgate.netnih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as dipole moment or atomic charges (often derived from QM calculations).

Physicochemical properties: Like LogP (lipophilicity). walisongo.ac.id

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation correlating these descriptors with activity. africaresearchconnects.comarabjchem.org The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). arabjchem.org A robust QSAR model for aminoquinolines could help predict how modifications to the this compound structure would impact its biological efficacy. nih.gov

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, Atomic Net Charge, EHOMO, ELUMO | Describes electronic distribution and reactivity. walisongo.ac.id |

| Physicochemical | LogP, Hydration Energy, Polarizability | Relates to membrane permeability and solubility. walisongo.ac.id |

| Topological | Wiener Index, Kier & Hall Indices | Quantifies molecular size, shape, and branching. |

| Steric | Molar Refractivity, Surface Area (SAG, SAA) | Describes the volume and shape of the molecule. walisongo.ac.id |

This table lists common descriptors used in QSAR studies of quinoline and aminoquinoline derivatives.

Integration of In Silico Findings with Experimental Data for Comprehensive Understanding

The synergy between computational chemistry and experimental validation provides a robust framework for a comprehensive understanding of the chemical and biological properties of this compound and its derivatives. This integrated approach allows for the elucidation of reaction mechanisms, prediction of molecular properties, and rational design of novel compounds with enhanced activities. By combining theoretical calculations with empirical data, researchers can validate computational models, interpret experimental results at a molecular level, and guide further laboratory investigations.

Mechanistic Elucidation through Combined Computational and Experimental Approaches

A powerful application of this integrated strategy lies in the elucidation of reaction mechanisms. For instance, in the synthesis of novel fluoroquinolone derivatives, computational studies can map out potential reaction pathways, identify transition states, and calculate activation energies. These theoretical predictions can then be corroborated by experimental evidence. For example, density functional theory (DFT) calculations can be employed to model the electronic structure and reactivity of this compound, predicting its behavior in various chemical transformations. Experimental techniques such as kinetic studies, spectroscopic analysis of intermediates, and isotopic labeling can then be used to validate the computationally proposed mechanism. This iterative process of prediction and verification leads to a more detailed and accurate understanding of the underlying chemical processes.

In a study on related quinoline derivatives, DFT analyses were used to calculate dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. The theoretical NMR chemical shift values showed a high correlation with experimental data, confirming the consistency of the computational results and validating the predicted molecular structures and electronic properties nih.gov. This approach provides a strong foundation for understanding the reactivity and potential interaction sites of the molecule.

Predictive Modeling of Bioactivity and Experimental Validation

Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting the biological activity of this compound derivatives. These in silico methods can screen large virtual libraries of compounds against specific biological targets, identifying promising candidates for synthesis and experimental testing.

Molecular docking simulations, for example, can predict the binding affinity and interaction patterns of this compound derivatives with target proteins, such as DNA gyrase or topoisomerase IV in bacteria. In studies involving novel pefloxacin (B1679150) derivatives, molecular docking was used to explore the probable binding modes within the active site of Staphylococcus aureus DNA gyrase. The docking scores and predicted interactions, such as hydrogen bonding and π-π stacking, provided a rationale for the observed antibacterial activity of the synthesized compounds nih.govresearchgate.net. The correlation between the calculated binding affinities and the experimentally determined minimum inhibitory concentrations (MICs) serves as a critical validation of the computational model.

The table below illustrates a representative example of how computational docking scores can be correlated with experimental bioactivity data for a series of hypothetical this compound derivatives against a bacterial target.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity | Experimental MIC (µg/mL) |

| Derivative A | -8.5 | High | 1.25 |

| Derivative B | -7.2 | Moderate | 5.0 |

| Derivative C | -6.1 | Low | 20.0 |

| Derivative D | -8.9 | High | 0.625 |

This integration allows for the refinement of predictive models. Discrepancies between predicted and experimental results can highlight the need to consider additional factors, such as solvation effects, protein flexibility, or alternative binding modes, thereby improving the accuracy of future predictions.

Comprehensive Understanding of Structure-Activity Relationships

The combination of in silico and experimental data is crucial for establishing robust structure-activity relationships (SAR). Computational models can help rationalize the experimental findings by providing a three-dimensional perspective of the ligand-receptor interactions. For instance, if experimental results show that a particular substituent on the quinoline ring of this compound leads to a significant increase in antibacterial activity, molecular docking can reveal that this substituent forms a key hydrogen bond with a specific amino acid residue in the active site of the target enzyme nih.govresearchgate.net.

Furthermore, computational approaches can predict various physicochemical properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the drug-likeness of a compound. These predictions can be integrated with experimental ADME assays to build a comprehensive profile of a potential drug candidate. This dual approach was highlighted in studies on novel norfloxacin (B1679917) derivatives, where molecular modeling supported the hypothesis that the derivatives could form additional bonds with target enzymes, a finding that was subsequently confirmed by in vitro enzyme inhibition assays acs.orgnih.gov.

Advanced Research Topics and Novel Applications of 8 Fluoroquinolin 2 Amine Scaffolds

Synthesis and Biological Evaluation of Metal Complexes with Fluoroquinoline Amine Ligands

The synthesis of metal complexes using fluoroquinoline amine ligands is a significant area of research, primarily due to the potential for creating novel therapeutic agents. The coordination of metal ions to the fluoroquinoline scaffold can modulate the biological activity of the parent molecule, often leading to enhanced efficacy.

The coordination chemistry of fluoroquinoline amines with transition metal ions is intricate, typically involving the nitrogen atom of the quinoline (B57606) ring and the exocyclic amine group as coordination sites. While direct studies on 8-fluoroquinolin-2-amine are limited in publicly available literature, extensive research on related structures like 8-hydroxyquinolines and other fluoroquinolones provides a strong model for its behavior. scirp.orgresearchgate.net

Metal ions such as Cu(II), Mn(II), Co(II), Ni(II), and Zn(II) are commonly used to form complexes with quinoline derivatives. nih.govnih.gov The synthesis generally involves the reaction of a metal salt (e.g., chloride or acetate) with the fluoroquinoline amine ligand in a suitable solvent, such as methanol (B129727) or ethanol. The reaction mixture is often stirred at room temperature or refluxed to facilitate complex formation. unimi.it

The resulting complexes can exhibit various geometries depending on the metal ion and the stoichiometry of the reaction. For instance, with bidentate quinoline ligands, square planar or octahedral geometries are common. scirp.orgresearchgate.net In an octahedral complex, the metal center is coordinated to two or three ligand molecules, with other positions potentially occupied by solvent molecules like water or co-ligands. researchgate.netnih.gov

Structural characterization of these complexes is performed using a range of spectroscopic and analytical techniques:

FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the N-H and C-N bonds of the amine group and the quinoline ring upon complexation. scirp.org

UV-Vis Spectroscopy: To study the electronic transitions and confirm the geometry of the complex. nih.gov

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and molecular weight of the synthesized complexes. nih.govunimi.it

Table 1: Coordination Properties of Representative Quinoline-Metal Complexes

| Metal Ion | Typical Ligand(s) | Resulting Geometry | Characterization Methods |

| Cu(II) | 8-Hydroxyquinoline (B1678124), Fleroxacin (B1672770) | Square Planar, Octahedral | FTIR, UV-Vis, X-ray Crystallography |

| Mn(II) | Fleroxacin, Flufenamic Acid | Octahedral, Polymeric Chains | FTIR, UV-Vis, X-ray Crystallography |

| Co(II) | 8-Hydroxyquinoline, Fleroxacin | Octahedral | FTIR, UV-Vis |

| Ni(II) | 8-Hydroxyquinoline, Fleroxacin | Octahedral | FTIR, UV-Vis |

| Zn(II) | Fleroxacin, Flufenamic Acid | Tetrahedral, Octahedral | FTIR, UV-Vis |

This table is illustrative, based on data from related quinoline compounds.

A primary motivation for synthesizing metal complexes of fluoroquinolines is the observation that chelation can significantly enhance their biological activities. nih.gov This enhancement is often attributed to the Tweedy's chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms or cancer cells.

Research on metal complexes of fluoroquinolones like fleroxacin and 8-hydroxyquinoline has demonstrated:

Enhanced Antimicrobial Activity: Many metal complexes exhibit greater in-vitro activity against various bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) compared to the free ligand. scirp.orgnih.gov

Improved Anticancer Properties: Certain metal complexes of quinoline derivatives have shown significant cytotoxicity against human cancer cell lines, with some being more potent than established drugs like cisplatin. mdpi.com The proposed mechanism often involves the interaction of the complex with DNA, leading to apoptosis. unimi.it

Modulation of Other Biological Effects: Metal chelation can also influence other properties, such as antioxidant activity. nih.gov

Development of Hybrid Molecules Incorporating this compound Structural Motifs

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.gov This approach aims to create compounds with improved affinity, selectivity, and efficacy, or to address issues like drug resistance. The this compound scaffold is an attractive component for such hybrids due to its inherent biological activities and synthetic versatility.

The design of hybrid molecules often involves connecting the fluoroquinoline amine scaffold to another bioactive molecule via a linker. The choice of the partner molecule and the linker is crucial for the final activity of the hybrid. For instance, quinoline derivatives have been hybridized with:

Naphthoquinones: To create agents with potential antineoplastic activity. mdpi.com

Benzothiazoles: Resulting in derivatives with potent and selective cytotoxicity against cancer cell lines. mdpi.com

1,3,4-Oxadiazole-triazoles: Generating compounds with a wide range of biological activities. mdpi.com

Table 2: Example of a Hybrid Molecule with a Fluoroquinoline Moiety

| Hybrid Molecule | Fluoroquinoline Component | Partner Pharmacophore | Linker | Therapeutic Target/Activity |

| CHR-3996 | 6-Fluoroquinolin-2-yl | N-hydroxypyrimidine-5-carboxamide | Methylamino-bicyclo[3.1.0]hexane | Class I Histone Deacetylase (HDAC) Inhibition |

Based on the structure of a close analog of an this compound hybrid. nih.gov

Exploration of Oligomeric and Polymeric Architectures with Helical Conformations

The construction of oligomeric and polymeric structures with well-defined three-dimensional conformations, such as helices, is a frontier in materials science and medicinal chemistry. acs.org Synthetic helical polymers can mimic biological macromolecules and may have unique functions based on their chiral structure. researchgate.net

While there is extensive research on synthetic helical polymers, specific studies detailing the incorporation of this compound into oligomeric or polymeric architectures with helical conformations are not widely reported in the current scientific literature. However, the planar and rigid nature of the quinoline ring system makes it a plausible candidate for inclusion in such structures.

Theoretical approaches and studies on related heterocyclic systems suggest that polymers containing quinoline units could be designed to adopt helical conformations. acs.org The formation of such structures is often driven by a combination of covalent bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric hindrance between adjacent monomer units. The handedness of the helix in these dynamic helical polymers can sometimes be influenced by external chiral stimuli. mpg.de

The potential applications for such materials, were they to be developed, could include:

Chiral Catalysis: Using the helical structure to create a chiral environment for asymmetric synthesis.

Advanced Materials: Developing materials with unique optical or electronic properties.

Drug Delivery: Creating macromolecular carriers with specific recognition capabilities.